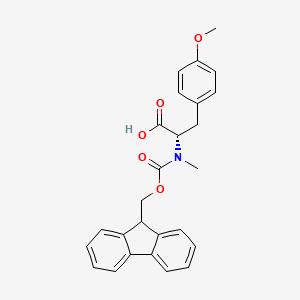

Fmoc-N-methyl-O-methyl-L-tyrosine

Vue d'ensemble

Description

Fmoc-N-methyl-O-methyl-L-tyrosine is an Fmoc protected tyrosine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The Fmoc-N-methyl-O-methyl-L-tyrosine molecule contains a total of 57 atoms. There are 25 Hydrogen atoms, 26 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms . It contains total 60 bonds; 35 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 ether .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

The molecular weight of Fmoc-N-methyl-O-methyl-L-tyrosine is 431.48 . The molecule has a chemical formula of C26H25NO5 .Applications De Recherche Scientifique

Fmoc-N-methyl-O-methyl-L-tyrosine Applications

Solid Phase Peptide Synthesis (SPPS): Fmoc-N-methyl-O-methyl-L-tyrosine is utilized in SPPS, a method for peptide synthesis where the C-terminal amino acid of the peptide is anchored to an insoluble resin. This compound can be used to introduce modifications that increase the peptide’s stability or alter its biological activity .

Enhanced Biological Activity: Incorporating N-methyl amino acids like Fmoc-N-methyl-O-methyl-L-tyrosine into peptides can lead to higher resistance to proteolysis, potentially resulting in improved oral activity and a longer duration of action for peptide-based drugs .

Pharmaceuticals: As an intermediate in pharmaceutical synthesis, this compound can contribute to the development of new drugs with enhanced properties, such as increased stability or efficacy .

Agrochemicals: In the agrochemical industry, Fmoc-N-methyl-O-methyl-L-tyrosine may serve as an intermediate in creating compounds that protect crops from pests or diseases .

Dyestuff Industry: This compound’s role in the synthesis of dyes could be significant due to its potential to impart specific properties to the dye molecules, such as lightfastness or color stability .

Research & Development: In R&D, Fmoc-N-methyl-O-methyl-L-tyrosine can be used to synthesize peptides for various research applications, including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, antibody production, and vaccine design .

Synthesis of Amino Acid Derivatives: It can be used to synthesize other amino acid derivatives which are valuable in research and industry for creating a wide array of bioactive molecules .

Peptide Stability Improvement: The introduction of N-methyl amino acids into peptides is a strategy to improve their metabolic stability, which is crucial for therapeutic peptides that require a longer half-life in biological systems .

Mécanisme D'action

Target of Action

Fmoc-N-methyl-O-methyl-L-tyrosine, also known as Fmoc-Nalpha-methyl-O-methyl-L-tyrosine, is a biochemical used in proteomics research . It is an Fmoc protected tyrosine derivative that is potentially useful for solid phase peptide synthesis techniques . The primary targets of this compound are the proteins that are being synthesized in the proteomics research.

Mode of Action

The Fmoc group in Fmoc-N-methyl-O-methyl-L-tyrosine is a protecting group used in solid-phase peptide synthesis. It protects the amino acid residues during the synthesis process. The Fmoc group is rapidly removed by base . This allows the amino acid to participate in the peptide bond formation during the synthesis process.

Biochemical Pathways

Fmoc-N-methyl-O-methyl-L-tyrosine is involved in the biochemical pathway of peptide synthesis. It is used to synthesize peptides via solid phase synthesis . The downstream effects of this pathway include the formation of peptides that can be used in various biological research and therapeutic applications.

Pharmacokinetics

As a compound used in proteomics research and peptide synthesis, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fmoc-N-methyl-O-methyl-L-tyrosine are not typically relevant in the traditional sense. Instead, its stability, reactivity, and solubility are more pertinent. For instance, it is soluble in DMF (Dimethylformamide) .

Action Environment

The action of Fmoc-N-methyl-O-methyl-L-tyrosine is influenced by several environmental factors. For instance, the pH of the environment can affect the removal of the Fmoc group. Basic conditions are required for the removal of the Fmoc group . Additionally, the temperature can also influence the stability and reactivity of the compound. It is recommended to store the compound at temperatures between +2°C to +8°C .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHSGZVWEBYEIV-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

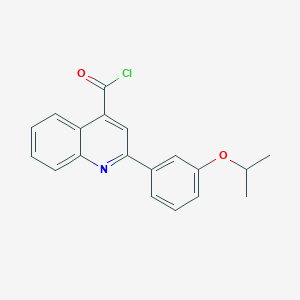

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-aminoethyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1532088.png)

![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)

![3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1532092.png)

![5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1532097.png)

![3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1532103.png)

![4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532105.png)